Cas no 1803601-31-1 (2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol)

2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
- 2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
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- MDL: MFCD28954091
2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-215827-0.25g |
2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol |
1803601-31-1 | 95% | 0.25g |
$367.0 | 2023-09-16 | |
Enamine | EN300-215827-5.0g |
2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol |
1803601-31-1 | 95% | 5.0g |
$2152.0 | 2023-02-22 | |
Enamine | EN300-215827-0.5g |
2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol |
1803601-31-1 | 95% | 0.5g |
$579.0 | 2023-09-16 | |
TRC | B412308-50mg |
2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol |
1803601-31-1 | 50mg |
$ 185.00 | 2022-06-07 | ||
Chemenu | CM447516-1g |
2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol |
1803601-31-1 | 95%+ | 1g |
$906 | 2023-03-26 | |
A2B Chem LLC | AW08119-100mg |
2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol |
1803601-31-1 | 95% | 100mg |
$306.00 | 2024-04-20 | |
1PlusChem | 1P01BCEV-1g |
2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol |
1803601-31-1 | 95% | 1g |
$861.00 | 2025-03-19 | |
Aaron | AR01BCN7-100mg |
2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol |
1803601-31-1 | 95% | 100mg |
$379.00 | 2025-02-09 | |
1PlusChem | 1P01BCEV-5g |
2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol |
1803601-31-1 | 95% | 5g |
$2722.00 | 2023-12-20 | |
A2B Chem LLC | AW08119-500mg |
2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol |
1803601-31-1 | 95% | 500mg |
$645.00 | 2024-04-20 |
2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-olに関する追加情報
Introduction to 2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol (CAS No. 1803601-31-1)
2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, with the CAS number 1803601-31-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzylamino group and a 1-methyl-1H-pyrazol-4-yl moiety. These functional groups contribute to its potential therapeutic applications and biological activities.
The chemical structure of 2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is particularly interesting due to its combination of aromatic and heterocyclic components. The benzylamino group provides the compound with lipophilic properties, enhancing its ability to cross cell membranes and interact with various biological targets. Meanwhile, the 1-methyl-1H-pyrazol-4-yl moiety is known for its bioactive properties, often found in compounds with anti-inflammatory, analgesic, and anti-cancer activities.
Recent studies have explored the potential of 2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol has also shown potential as an analgesic agent. A study conducted by a team at the University of California, San Francisco, demonstrated that this compound effectively reduces pain responses in animal models of neuropathic pain. The mechanism of action appears to involve modulation of nociceptive pathways, making it a potential alternative to traditional analgesics with fewer side effects.
The anti-cancer properties of 2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol have also been investigated. Research published in the journal Cancer Letters reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism behind this activity is thought to involve induction of apoptosis through mitochondrial dysfunction and DNA damage.
Beyond its therapeutic applications, 2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol has been studied for its potential as a lead compound in drug discovery. Its unique structure provides a scaffold for further chemical modifications to optimize pharmacological properties such as potency, selectivity, and bioavailability. Ongoing research aims to identify derivatives with enhanced therapeutic profiles and reduced toxicity.
The synthesis of 2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions and coupling reactions using palladium catalysts. These methods have been optimized to ensure scalability and reproducibility in laboratory settings.
In conclusion, 2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-y)ethan-l-oI (CAS No. 80360l-l-l) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for further investigation and development into novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds promise for addressing unmet medical needs in various disease areas.
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